Cas no 438017-62-0 (2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine)

2-{4-[(Difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine is a specialized organic compound featuring a difluoromethylthio (-SCF₂H) substituent attached to a phenyl ring, which is further linked to a dihydroisoindole-imine scaffold. The presence of the difluoromethylthio group enhances the compound's potential as an intermediate in medicinal chemistry and agrochemical research, offering improved metabolic stability and lipophilicity. The isoindol-imine core provides a rigid framework, facilitating selective interactions in biological systems. This compound is of interest for applications in drug discovery and material science due to its unique electronic and steric properties. Its synthesis requires precise control to maintain structural integrity and functional group compatibility.
2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine structure
438017-62-0 structure
Product Name:2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
CAS No:438017-62-0
MF:
MW:
CID:4651407
Update Time:2025-11-01

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine Chemical and Physical Properties

Names and Identifiers

    • 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine Pricemore >>

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EN300-399561-0.05g
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438017-62-0 95%
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Additional information on 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine

Introduction to 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine (CAS No. 438017-62-0)

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine, identified by its Chemical Abstracts Service (CAS) number 438017-62-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoindole class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a difluoromethyl sulfanyl group in its molecular structure introduces unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.

The difluoromethyl sulfanyl moiety is particularly noteworthy due to its ability to modulate the reactivity and binding affinity of molecules. In recent years, fluorinated compounds have been extensively studied for their enhanced metabolic stability, lipophilicity, and binding interactions with biological targets. The incorporation of such groups into pharmaceutical candidates has led to the development of several FDA-approved drugs, highlighting the importance of fluorine chemistry in modern drug design. The sulfanyl group further contributes to the compound's versatility by enabling various chemical modifications and functionalizations, which are essential for optimizing pharmacokinetic and pharmacodynamic properties.

2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine exhibits a complex three-dimensional structure characterized by a rigid isoindole core flanked by an aromatic ring bearing a difluoromethyl sulfanyl substituent. This architectural design suggests potential interactions with biological macromolecules such as enzymes and receptors. The isoindole scaffold is particularly relevant in medicinal chemistry due to its resemblance to several bioactive natural products and pharmacologically relevant compounds. For instance, isoindole derivatives have been investigated for their roles in modulating neurotransmitter systems, anti-inflammatory pathways, and antitumor activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the difluoromethyl sulfanyl group may engage in critical hydrogen bonding or π-stacking interactions with target proteins, while the isoindole core provides additional surface area for favorable non-covalent interactions. Such insights are invaluable for rational drug design, as they allow chemists to fine-tune the structure of the compound to maximize its biological efficacy while minimizing potential side effects.

The synthesis of 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine presents unique challenges due to the complexity of its molecular framework. However, modern synthetic methodologies have made significant strides in facilitating the construction of such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions, asymmetric synthesis, and flow chemistry have been employed to achieve high yields and enantioselectivity in the preparation of key intermediates. These advancements not only streamline the synthetic process but also enhance the scalability of producing this compound for further research purposes.

In the realm of medicinal biology, 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine has been explored as a potential lead compound for various therapeutic indications. Preliminary in vitro studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and inflammatory diseases. Additionally, its structural features make it a candidate for developing novel antiviral agents, given the increasing demand for innovative treatments against emerging pathogens. The difluoromethyl sulfanyl group's ability to enhance binding affinity could be particularly beneficial in designing molecules that disrupt viral replication mechanisms or modulate host immune responses.

The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug development. Isoindole derivatives represent a rich structural class with diverse biological activities ranging from analgesics to anticancer agents. The introduction of fluorinated sulfur-containing moieties into these frameworks opens up new avenues for exploring their pharmacological potential. For instance, fluorinated sulfanyls have been shown to improve drug bioavailability by enhancing passive membrane permeability while reducing metabolic degradation pathways.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine are expected to play a crucial role in addressing unmet medical needs. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating laboratory discoveries into clinical applications. High-throughput screening technologies combined with structure-based drug design approaches will facilitate the rapid identification of optimized derivatives with improved pharmacological profiles.

The environmental impact of pharmaceutical research is also a growing consideration in modern drug development practices. Efforts are being made to design synthetic routes that minimize waste generation and utilize sustainable raw materials without compromising efficiency or yield. Green chemistry principles are increasingly being integrated into laboratory protocols, ensuring that compounds like 2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine are produced responsibly while maintaining their therapeutic promise.

In conclusion,2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine (CAS No. 43801762) represents a fascinating example of how structural innovation can drive advancements in pharmaceutical science.* Its unique combination of functional groups offers multiple opportunities for further exploration* both academically* and industrially.* As our understanding*of biological systems grows* so too does our capacity*to design*compounds*with targeted*actions.* This compound serves as an inspiring illustration*of*the dynamic interplay between chemistry,*biology,*and medicine—highlighting*the ongoing quest*to develop safer,*more effective*treatments*for human diseases.*

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